

2-Methylpiperidine-2-carboxylic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B1466314

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An In-Depth Technical Guide to **2-Methylpiperidine-2-carboxylic acid hydrochloride**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Methylpiperidine-2-carboxylic acid hydrochloride**, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's core physicochemical properties, outlines a representative synthetic protocol, and describes the analytical techniques essential for its structural confirmation and purity assessment. A key focus is placed on its emerging role as a crucial component in the synthesis of novel therapeutics, particularly as a building block for protein degraders. This guide serves as an essential resource, blending theoretical principles with practical, field-proven insights for laboratory application.

Introduction: A Versatile Heterocyclic Scaffold

2-Methylpiperidine-2-carboxylic acid hydrochloride belongs to the class of non-proteinogenic alpha-amino acids embedded within a piperidine ring. This structural arrangement, featuring a chiral quaternary center at the C2 position, imparts significant conformational rigidity and unique stereochemical properties. The piperidine motif is a privileged scaffold in medicinal chemistry, frequently found in the structures of approved drugs

and clinical candidates due to its favorable pharmacokinetic properties and ability to engage with biological targets.

The hydrochloride salt form enhances the compound's stability and increases its solubility in polar solvents, making it more amenable to handling and use in various synthetic transformations.[1] In recent years, its utility has been highlighted in the field of targeted protein degradation, where it is classified as a "Protein Degradation Building Block".[2] Such molecules are foundational for constructing Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues, which represent a paradigm shift in therapeutic intervention by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.

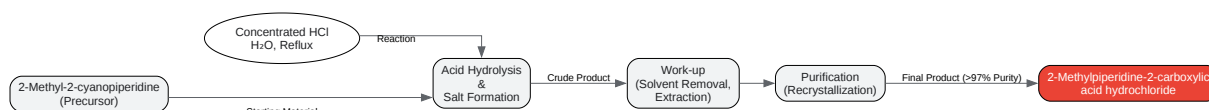
Core Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifying information and properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2-Methylpiperidine-2-carboxylic acid hydrochloride	-
CAS Number	1094072-12-4	[2][3]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[2][3]
Molecular Weight	179.64 g/mol	[2][3]
Parent Compound CAS	72518-41-3 (for 2-Methylpiperidine-2-carboxylic acid)	[4]
Parent Compound Formula	C ₇ H ₁₃ NO ₂	[4][5]
Parent Compound Mol. Wt.	143.18 g/mol	[4]
Appearance	White to off-white solid (predicted)	-
Solubility	Soluble in polar solvents such as water and methanol.	[1][6]
Storage	Room temperature, in a dry, tightly sealed container.	[2][6]

Synthesis and Purification

The synthesis of α -substituted piperidines like **2-Methylpiperidine-2-carboxylic acid hydrochloride** can be achieved through various routes. A common and logical approach involves the hydrolysis of a corresponding α -cyano piperidine precursor. This method is advantageous as the nitrile group can be introduced via established methods like the Strecker amino acid synthesis or variations thereof, and its subsequent hydrolysis under acidic conditions directly yields the desired carboxylic acid hydrochloride salt.



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A representative workflow for the synthesis of the target compound.

Experimental Protocol: Acidic Hydrolysis of 2-Methyl-2-cyanopiperidine

This protocol describes a plausible method adapted from related syntheses.^[7] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

- 2-Methyl-2-cyanopiperidine (1.0 eq)
- Concentrated Hydrochloric Acid (37%, 5-10 eq)
- Deionized Water
- Diethyl ether or Dichloromethane (for washing/extraction)
- Ethanol/Diethyl ether solvent system (for recrystallization)

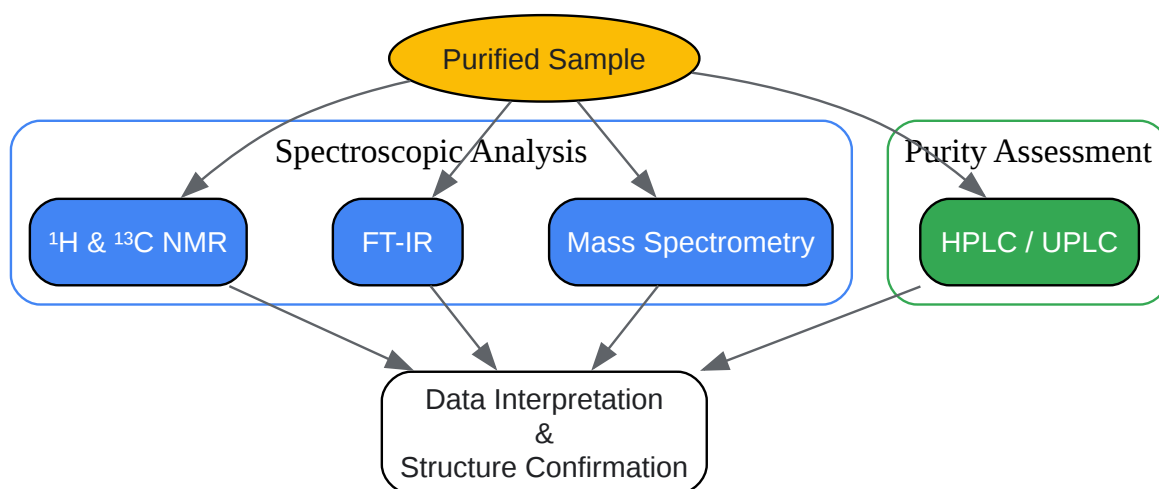
Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Methyl-2-cyanopiperidine.
- **Hydrolysis:** Carefully add concentrated HCl and deionized water. The use of a strong acid like HCl is crucial as it protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, and simultaneously protonates the piperidine nitrogen, preventing side reactions. The reaction mixture is then heated to reflux (typically 90-110 °C).

- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This is a critical self-validating step to ensure the reaction has gone to completion.
- **Work-up:** After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water. The resulting crude solid or oil may be washed with a non-polar solvent like diethyl ether to remove any organic, non-basic impurities.
- **Purification:** The crude product is purified by recrystallization. A common solvent system is ethanol/diethyl ether. The crude solid is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until persistent turbidity is observed. Allowing the solution to cool slowly promotes the formation of well-defined crystals, yielding the pure hydrochloride salt. The choice of this solvent system leverages the compound's high solubility in hot ethanol and poor solubility in the less polar diethyl ether.
- **Drying and Characterization:** The purified crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum. The final product's identity and purity should be confirmed by NMR, IR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

Structural elucidation and purity verification are paramount. A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.



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Standard analytical workflow for structural and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[8]

Predicted ^1H NMR Signals (in D_2O)	
Chemical Shift (δ , ppm)	Multiplicity & Integration
~ 3.5 - 3.0	Multiplets, 4H
~ 2.2 - 1.6	Multiplets, 4H
~ 1.5	Singlet, 3H

Predicted ^{13}C NMR Signals (in D_2O)	
Chemical Shift (δ , ppm)	Assignment
~ 175-180	Carboxylic acid carbon ($\text{C}=\text{O}$)
~ 60-65	Quaternary carbon (C_2)
~ 40-50	Piperidine ring carbons ($-\text{CH}_2-$)
~ 20-30	Piperidine ring carbons ($-\text{CH}_2-$)
~ 20-25	Methyl carbon ($-\text{CH}_3$)

Causality: The singlet for the methyl group is expected because it has no adjacent protons. The piperidine ring protons will appear as complex, overlapping multiplets due to their diastereotopic nature and coupling to each other. Chemical shifts are predictions and can vary based on solvent and pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

Predicted FT-IR Absorptions	
Wavenumber (cm^{-1})	Vibration
3300 - 2500 (broad)	O-H stretch
3000 - 2700 (broad)	$\text{N}^+\text{-H}$ stretch
~ 2950	C-H stretch
~ 1730	$\text{C}=\text{O}$ stretch

Causality: The broadness of the O-H and $\text{N}^+\text{-H}$ stretches is a hallmark of hydrogen bonding in the solid state. The carbonyl ($\text{C}=\text{O}$) stretch is typically a strong, sharp absorption and is highly indicative of the carboxylic acid group.

Mass Spectrometry (MS)

MS provides information about the mass of the molecule, confirming its molecular formula.

- Expected Ion: For the free base ($C_7H_{13}NO_2$), the expected exact mass is 143.095 Da.[4]
- Analysis Mode: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule $[M+H]^+$ at an m/z of approximately 144.102.[5]
This confirms the mass of the parent compound.

Applications in Research and Drug Development

The primary value of **2-Methylpiperidine-2-carboxylic acid hydrochloride** lies in its role as a versatile synthetic intermediate.[9]

- Protein Degradation: Its most prominent modern application is as a building block for PROTACs and other targeted protein degraders.[2] The piperidine ring can serve as a rigid scaffold for orienting other functional groups or as part of a ligand that binds to an E3 ubiquitin ligase, such as Cereblon or VHL. The carboxylic acid provides a convenient handle for further chemical modification, allowing it to be coupled to linkers or other molecular fragments.
- Pharmaceutical Synthesis: As a chiral, non-natural amino acid, it is an attractive starting material for creating peptidomimetics and other complex molecules with defined three-dimensional structures. Piperidine derivatives are crucial in the development of effective analgesics and antidepressants.[9]
- Neuroscience Research: The piperidine scaffold is common in centrally active agents. This compound can be used to synthesize novel ligands to probe neurotransmitter systems, potentially leading to treatments for various neurological disorders.[9]

Safety and Handling

While toxicological properties for this specific compound have not been fully investigated, data from structurally related compounds (e.g., 2-Methylpiperidine, other amino acid hydrochlorides) should be used to guide handling procedures.[10]

- Hazard Identification:

- May cause serious eye irritation.[11]
- Causes skin irritation.[11][12]
- May cause respiratory tract irritation.[11]
- Recommended Handling Procedures:
 - Use in a well-ventilated area or a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
 - Avoid breathing dust. Do not ingest. Avoid contact with skin and eyes.[10]
- Storage:
 - Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
 - Keep the container tightly sealed to prevent moisture absorption.[2][12]

Conclusion

2-Methylpiperidine-2-carboxylic acid hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in modern drug discovery. Its unique structural features—a rigid heterocyclic ring, a chiral quaternary center, and a versatile carboxylic acid handle—make it an invaluable building block. Its demonstrated utility in the synthesis of protein degraders positions it at the forefront of new therapeutic modalities. For researchers and scientists, a firm grasp of its properties, synthesis, and handling is essential to fully leverage its potential in creating the next generation of medicines.

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- To cite this document: BenchChem. [2-Methylpiperidine-2-carboxylic acid hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1466314#2-methylpiperidine-2-carboxylic-acid-hydrochloride-chemical-properties]

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